tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Differentiation

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1260773-19-0) is a spirocyclic oxindole building block belonging to the spiro[indoline-3,4'-piperidine] scaffold class. This privileged scaffold is a key pharmacophoric element in growth hormone secretagogues (e.g., MK-0677), NK1 antagonists, melanocortin subtype-4 receptor agonists, and notably, several clinical-stage GnRH receptor antagonists.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
CAS No. 1260773-19-0
Cat. No. B13085180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS1260773-19-0
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3OC)OC)NC2=O
InChIInChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-8-6-19(7-9-21)15-13(20-16(19)22)10-12(24-4)11-14(15)25-5/h10-11H,6-9H2,1-5H3,(H,20,22)
InChIKeyHIPTXYOZHQIQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1260773-19-0): Spiroindoline Building Block Procurement Guide


tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1260773-19-0) is a spirocyclic oxindole building block belonging to the spiro[indoline-3,4'-piperidine] scaffold class . This privileged scaffold is a key pharmacophoric element in growth hormone secretagogues (e.g., MK-0677), NK1 antagonists, melanocortin subtype-4 receptor agonists, and notably, several clinical-stage GnRH receptor antagonists [1]. The compound bears two electron-donating methoxy substituents at the 4- and 6-positions of the indoline ring and a tert-butyloxycarbonyl (Boc) protecting group at the piperidine N-1' position, producing a molecular formula of C19H26N2O5 with a molecular weight of 362.42 g/mol and a calculated LogP of 2.92 .

Why Unsubstituted or 5-Methoxy Spiro[indoline-3,4'-piperidine] Analogs Cannot Replace CAS 1260773-19-0 in hGnRH-R Antagonist Programs


Within the spiro[indoline-3,4'-piperidine]-2-one chemotype, indoline ring substitution critically governs both electronic character and downstream biological activity. The 4,6-dimethoxy pattern installed on CAS 1260773-19-0 introduces two electron-donating groups that increase the indoline ring's electron density and polar surface area (TPSA: 77.1 Ų) relative to the unsubstituted parent (CAS 252882-60-3) . In the Bayer hGnRH-R antagonist program that yielded the clinical candidate BAY 1214784, systematic SAR revealed that replacing the geminal dimethylindoline core with a tailored spiroindoline system was mandatory to achieve species-cross-reactive potency [1]. The specific substitution pattern on the indoline ring directly determines the compound's fitness as a synthetic intermediate for generating target-specific screening libraries—substituting an unsubstituted or 5-methoxy analog (CAS 752234-64-3) leads to a different electronic landscape and regiochemical functionalization trajectory, fundamentally altering the diversity space accessible in parallel synthesis campaigns [2].

Quantitative Differentiation Evidence: CAS 1260773-19-0 vs. Closest Spiro[indoline-3,4'-piperidine] Analogs


Dual 4,6-Dimethoxy Substitution Increases Molecular Weight by 60.05 g/mol and Hydrogen-Bond Acceptor Count by 2 vs. Unsubstituted Analog

The target compound (CAS 1260773-19-0) possesses two methoxy groups at positions 4 and 6 of the indoline ring, resulting in a molecular weight of 362.42 g/mol, 5 hydrogen-bond acceptor atoms, and a topological polar surface area (TPSA) of 77.1 Ų . The closest unsubstituted analog, tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 252882-60-3), has a molecular weight of 302.37 g/mol, only 3 H-bond acceptors, and a calculated PSA of 58.64 Ų [1]. The 5-methoxy monosubstituted analog (CAS 752234-64-3) has an intermediate molecular weight of 332.39 g/mol and 4 H-bond acceptors [2]. These differences are not incremental but categorical: the dual methoxy substitution confers a distinct electronic character that alters hydrogen-bonding potential, solubility profile, and metabolic soft-spot landscape relative to all mono-methoxy or unsubstituted variants.

Medicinal Chemistry Building Block Selection Physicochemical Differentiation

Spiro[indoline-3,4'-piperidine] Scaffold Switch from Geminal Dimethylindoline Confers Multi-Species hGnRH-R Antagonist Potency Gains

In the Bayer AG medicinal chemistry program that culminated in the clinical candidate BAY 1214784, the core scaffold was deliberately switched from a geminal dimethylindoline to a spiro[indoline-3,4'-piperidine] system [1]. This transformation significantly improved GnRH-R antagonist potencies across several species—a mandatory requirement for successful in vivo compound optimization. BAY 1214784 (CAS 1631164-25-4), a spiroindoline derivative incorporating substitution elaborated from the spiro[indoline-3,4'-piperidine] core, achieved nanomolar hGnRH-R antagonism (IC50 in the low nanomolar range as determined in CHO-K1 cell-based IP-one HTRF assays) and demonstrated oral efficacy by lowering plasma luteinizing hormone levels by up to 49% in a first-in-human study in postmenopausal women, with low pharmacokinetic variability and good tolerability [1]. While BAY 1214784 itself is not the target compound, the data establish the spiro[indoline-3,4'-piperidine] scaffold—of which CAS 1260773-19-0 is a functionalized building block derivative—as validated for generating potent, orally bioavailable GnRH receptor antagonists.

GnRH Receptor Antagonism Lead Optimization Species Cross-Reactivity

Boc-Protected Piperidine N-1' Enables Orthogonal Deprotection and Two-Point Diversity Parallel Synthesis — Established Synthetic Utility

The synthetic route to Boc-protected spiro[indoline-3,4'-piperidine] derivatives was specifically developed to enable two-point diversity parallel synthesis for GPCR-targeted compound libraries [1]. Teng et al. demonstrated that compound 1a (the Boc-protected, unsubstituted analog of CAS 1260773-19-0) can be obtained in 67% overall yield over four steps from commercially available reagents, with the Boc protection step proceeding at 90% yield [1]. The tert-butyl carbamate group is selectively removable under mild acidic conditions (TFA or HCl), releasing the free piperidine NH for subsequent N-functionalization (sulfonylation, reductive amination, urea formation), while the indoline 2-oxo position and the 4,6-dimethoxy groups remain available for orthogonal modifications [1]. This contrasts with N-methylated spiro[indoline-3,4'-piperidine] analogs, where 1'-N-demethylation requires harsh α-chloroethyl chloroformate (ACE-Cl) conditions that proved problematic and low-yielding [1].

Parallel Synthesis GPCR-Targeted Libraries Boc Protection Strategy

4,6-Dimethoxy Indoline Substitution Pattern Confers Distinct Regiochemical Identity vs. 5-Methoxy or Unsubstituted Analogs — Critical for SAR Library Integrity

The 4,6-dimethoxy substitution in CAS 1260773-19-0 places electron-donating methoxy groups at positions 4 and 6 of the indoline aromatic ring—two positions ortho and para to the indoline nitrogen, respectively . This substitution pattern is structurally non-equivalent to the 5-methoxy analog (CAS 752234-64-3), where the single methoxy group resides at a distinct position altering the ring's electronic distribution and subsequent derivatization chemistry [1]. The 4-methoxy group ortho to the indoline NH can participate in intramolecular hydrogen bonding, while the 6-methoxy group para to the spiro junction influences the conformational preference of the spirocyclic system. In spiroindoline-based HDAC6 inhibitor SAR, the nature and position of indoline substituents were shown to be critical determinants of isoform selectivity [2]. Procurement of the incorrect regioisomer (e.g., substituting CAS 752234-64-3 for CAS 1260773-19-0) would result in a fundamentally different chemical entity, invalidating SAR hypotheses and potentially redirecting the entire optimization trajectory.

Structure-Activity Relationship Regiochemical Differentiation Library Design

Patent-Backed Spiroindoline Scaffold Coverage in GnRH Antagonist Intellectual Property Space (WO2015/091315)

The spiro[indoline-3,4'-piperidine] scaffold, including substituted variants encompassed by WO2015/091315 (Bayer Intellectual Property GmbH, filed 2014-12-15), is explicitly claimed as a core structural element in gonadotropin-releasing hormone (GnRH) receptor antagonist compositions [1]. The patent discloses spiroindoline-piperidine derivatives of formula (I) with broad substitution claims covering indoline ring modifications, N-piperidine protecting groups (including Boc), and C-2 oxo functionality—all features present in CAS 1260773-19-0 [1]. The claimed therapeutic indications include endometriosis, uterine fibroids, polycystic ovarian disease, precocious puberty, prostate cancer, breast cancer, and contraception/infertility. This patent estate creates a structured intellectual property framework wherein CAS 1260773-19-0 represents a specific, commercially available building block for constructing claimed compound space—distinguishing it from scaffold classes not covered by this patent family [1].

Patent Landscape GnRH Antagonists IP-Protected Scaffold

Recommended Application Scenarios for tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1260773-19-0)


Synthesis of Focused hGnRH-R Antagonist Libraries via Parallel N-Functionalization

CAS 1260773-19-0 is optimally deployed as the central building block for generating focused spiroindoline-based compound libraries targeting the human GnRH receptor. Following Boc deprotection under mild acidic conditions, the liberated piperidine NH can undergo parallel sulfonylation, urea formation, or reductive amination to rapidly explore SAR at the piperidine N-1' position [1]. The 4,6-dimethoxy indoline substitution provides a distinct electronic starting point that differentiates the resulting library from those built on unsubstituted or 5-methoxy scaffolds. This approach directly leverages the scaffold validation established by BAY 1214784, where the spiroindoline system proved essential for multi-species GnRH-R potency [2].

Hit-to-Lead Optimization of Dual c-Met/ALK Kinase Inhibitors Using the Spiroindoline Template

The spiro[indoline-3,4'-piperidine]-2-one scaffold has demonstrated potent, selective, and orally efficacious dual c-Met/ALK inhibition in preclinical tumor xenograft models [1]. CAS 1260773-19-0 can serve as a late-stage diversification intermediate: after Boc deprotection, the free piperidine NH can be functionalized with aminopyridyl/pyrazinyl warheads to generate candidate molecules within the structure-activity landscape defined by compounds such as SMU-B (compound 5b), which achieved >50% tumor growth inhibition in GTL-16 human gastric carcinoma xenografts [1]. The 4,6-dimethoxy groups offer additional opportunities for modulating pharmacokinetic properties and kinase selectivity profiles relative to unsubstituted analogs.

GPCR-Targeted Parallel Synthesis Using the Boc-Protected Spiroindoline as a Privileged Template

The spiro[indoline-3,4'-piperidine] scaffold is recognized as a privileged structure for G-protein coupled receptor (GPCR) ligands, with validated bioactivity against ghrelin (GHS-R), NK1, melanocortin-4, oxytocin, somatostatin, and chemotactic receptors [1]. CAS 1260773-19-0 enables two-point diversity: (i) deprotection and N-functionalization at the piperidine nitrogen, and (ii) further elaboration at the indoline 2-oxo or aromatic positions. This orthogonal diversification strategy, using a single building block, can generate compound arrays for screening against multiple GPCR targets simultaneously, maximizing screening efficiency per procurement dollar [1].

Synthesis of HDAC6-Selective Inhibitors Incorporating the Spiroindoline Pharmacophore

Recent spiroindoline-based HDAC inhibitor research has demonstrated that specific indoline substitution patterns are critical for achieving HDAC6 isoform selectivity over other HDAC isoforms [1]. CAS 1260773-19-0, with its 4,6-dimethoxy substitution, provides a structurally distinct starting point for exploring the HDAC6 selectivity landscape. The Boc group enables straightforward conversion to hydroxamate or benzamide zinc-binding groups through intermediate N-deprotection and acylation sequences, while the 4,6-dimethoxy pattern may influence cap group recognition and isoform selectivity profiles relative to previously explored spiroindoline HDAC inhibitors [1].

Quote Request

Request a Quote for tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.